molecular formula C24H34N6O3 B2966527 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851941-07-6

8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2966527
CAS No.: 851941-07-6
M. Wt: 454.575
InChI Key: KVPISQYPAQVTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum and integral to dopamine and glutamate signal transduction. Its mechanism involves elevating intracellular levels of the secondary messengers cAMP and cGMP in this brain region , which is a key target for investigating novel therapeutic strategies for neuropsychiatric and neurodegenerative disorders. This compound is therefore a critical research tool for probing the role of PDE10A in conditions such as schizophrenia and Huntington's disease , where striatal signaling is dysregulated. Its high selectivity profile allows researchers to dissect PDE10A's function with minimal off-target effects on other PDE families, making it invaluable for in vitro binding assays, enzymatic activity studies, and in vivo behavioral models to evaluate the potential of PDE10A inhibition for modulating basal ganglia circuitry and improving cognitive and negative symptoms. The compound's research value lies in its utility for validating PDE10A as a druggable target and for advancing the understanding of striatal pathophysiology.

Properties

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O3/c1-5-6-7-12-30-20(25-22-21(30)23(31)27(3)24(32)26(22)2)17-28-13-15-29(16-14-28)18-8-10-19(33-4)11-9-18/h8-11H,5-7,12-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPISQYPAQVTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. The process begins with the preparation of the piperazine derivative, which is then coupled with the purine core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the piperazine derivative can be synthesized through a nucleophilic substitution reaction involving 4-methoxyphenylpiperazine and an appropriate alkyl halide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures that the reaction conditions are finely tuned to maximize efficiency and minimize waste. Industrial production also emphasizes the importance of safety and environmental considerations, employing green chemistry principles wherever possible .

Chemical Reactions Analysis

Types of Reactions

8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target, but common mechanisms include receptor agonism or antagonism and enzyme inhibition .

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-pentyl chain distinguishes the target compound from analogs with shorter or functionalized substituents:

Compound 7-Substituent Molecular Weight Key Properties Reference
Target Compound Pentyl ~527.6 g/mol* High lipophilicity -
7-Benzyl derivative () Benzyl 433.5 g/mol Moderate aromatic interaction
7-(2-Methoxyethyl) () 2-Methoxyethyl ~408.4 g/mol Enhanced solubility
7-[2-(Piperazin-1-yl)acetyl] () Acetyl-piperazine ~434.5 g/mol Polar linker for improved binding

*Calculated based on molecular formula.

Analysis : The pentyl chain likely increases tissue penetration compared to benzyl or acetylated analogs but may reduce aqueous solubility.

Piperazine Modifications at Position 8

The 4-methoxyphenyl group on the piperazine contrasts with electron-withdrawing or polar substituents in analogs:

Compound Piperazine Substituent Biological Activity (Reported) Reference
Target Compound 4-Methoxyphenyl Not reported (inferred PDE inhibition) -
4-(3,4-Dichlorophenyl) () 3,4-Dichlorophenyl Potent vasodilator (PDE3 inhibition)
4-(2-Hydroxyethyl) () 2-Hydroxyethyl Improved solubility, moderate activity
4-Methyl () Methyl Reduced steric hindrance

Analysis :

  • Electron-donating groups (e.g., methoxy in the target compound) may reduce PDE3 inhibitory efficacy compared to electron-withdrawing groups (e.g., dichloro in ), which enhance receptor binding .
  • The methoxy group could improve metabolic stability over hydroxyethyl analogs () by resisting oxidation.

Pharmacological Implications

  • Antiasthmatic Potential: Analogs with piperazine-acetyl linkers () showed significant vasodilatory activity, with dichlorophenyl derivatives being most potent. The target compound’s methoxyphenyl group may shift activity toward adenosine A2A receptor agonism, a pathway for bronchodilation .
  • Lipophilicity vs. Solubility : The pentyl chain positions the target compound as more CNS-penetrant than polar derivatives (e.g., ’s 2-methoxyethyl), but less water-soluble.

Physicochemical Properties

Property Target Compound 7-Benzyl () 7-Acetyl-Piperazine ()
Molecular Weight ~527.6 g/mol 433.5 g/mol ~434.5 g/mol
LogP (Predicted) ~3.5 ~2.8 ~1.2
Hydrogen Bond Acceptors 8 6 9
Key Functional Groups Methoxy, Pentyl Benzyl, Methyl Acetyl, Piperazine

Note: LogP values estimated using fragment-based methods.

Biological Activity

The compound 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione , commonly referred to as 7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethylpurine-2,6-dione , is a synthetic derivative with potential pharmacological applications. This article reviews its biological activity based on existing literature and research findings.

  • Molecular Formula : C23H32N6O3
  • Molecular Weight : 440.5 g/mol
  • IUPAC Name : 7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethylpurine-2,6-dione

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure features a piperazine ring that is known for modulating neurotransmitter systems and influencing various receptor activities.

1. Antidepressant Activity

Research indicates that compounds with piperazine moieties exhibit antidepressant effects. The mechanism is believed to involve the modulation of serotonin and norepinephrine pathways. A study found that derivatives similar to this compound showed significant improvements in behavioral models indicative of antidepressant activity.

2. Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays. The presence of methoxyphenyl groups contributes to its ability to scavenge free radicals effectively. In vitro studies demonstrated a notable reduction in oxidative stress markers when tested against standard antioxidants.

3. Antimicrobial Activity

The compound has shown moderate to strong antimicrobial properties against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

4. Enzyme Inhibition

Inhibition studies have indicated that the compound acts as an effective inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer’s disease. The IC50 values reported for similar compounds suggest a promising potential for therapeutic applications in neurodegenerative disorders.

Research Findings and Case Studies

StudyFindings
Zhang et al., 2014Identified structural similarities with known antidepressants; demonstrated significant behavioral improvements in animal models.
Bansal et al., 2014Reported antioxidant activity; effective in reducing oxidative stress in vitro.
Aziz-ur-Rehman et al., 2011Showed strong AChE inhibition; potential implications for Alzheimer's treatment.

Q & A

Q. How to validate novel biological targets (e.g., kinases) for this compound?

  • Methodological Answer :
  • Kinase Profiling : Use competitive binding assays (Eurofins KinaseProfiler) at 1 µM concentration to identify off-target inhibition .
  • CRISPR-Cas9 Knockout : Generate receptor-deficient cell lines to confirm target specificity in functional assays .
  • Transcriptomics : RNA-seq analysis of treated cells (10 µM, 24h) identifies differentially expressed pathways (e.g., MAPK, PI3K-AKT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.